molecular formula C12H11NO2 B2769338 Methyl 1-aminonaphthalene-2-carboxylate CAS No. 35092-83-2

Methyl 1-aminonaphthalene-2-carboxylate

Cat. No. B2769338
CAS RN: 35092-83-2
M. Wt: 201.225
InChI Key: BQCNDQVTNMXQGK-UHFFFAOYSA-N
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Description

“Methyl 1-aminonaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . This compound is used for research and development purposes .

Mechanism of Action

Target of Action

Methyl 1-aminonaphthalene-2-carboxylate is a compound that has been found to have potential biological activity It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 1-aminonaphthalene-2-carboxylate may have a similar mode of action.

Mode of Action

It is known that similar compounds can act as photolabile protective groups (ppgs), which can mask the chemical and biological activity of the protected group . By selecting the appropriate wavelength of light for irradiation, the target molecule can be accurately released and its performance can be restored . This suggests that Methyl 1-aminonaphthalene-2-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

This is a key biochemical pathway necessary to provide carbon units required for critical processes, including nucleotide biosynthesis, epigenetic methylation, and cell redox-status regulation .

Pharmacokinetics

It’s worth noting that monoclonal antibodies, which are large molecule therapeutics like methyl 1-aminonaphthalene-2-carboxylate, demonstrate complex pharmacokinetic behavior . They are primarily eliminated via catabolism to peptides and amino acids . This suggests that Methyl 1-aminonaphthalene-2-carboxylate may have similar ADME properties.

Result of Action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that Methyl 1-aminonaphthalene-2-carboxylate may have similar effects.

Action Environment

It’s worth noting that the photoreactivity of similar compounds can be modified towards the release of acids or alcohols by introducing a methyl group in the reactive center . This suggests that the action of Methyl 1-aminonaphthalene-2-carboxylate may be influenced by environmental factors such as light exposure.

properties

IUPAC Name

methyl 1-aminonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNDQVTNMXQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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